Ropinirole hydrochloride

Overview

Description

Ropinirole Hydrochloride is an orally administered non-ergoline dopamine agonist . It is used alone or with other medicines to treat Parkinson’s disease and Restless Legs Syndrome (RLS), a neurologic disorder that affects sensation and movement in the legs .

Synthesis Analysis

A four-step, three-stage synthesis of Ropinirole Hydrochloride has been developed from a commercially available naphthalene derivative . The new route has half the step-count and twice the overall yield of the current manufacturing process .Molecular Structure Analysis

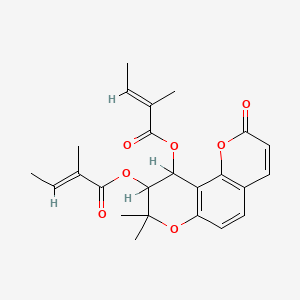

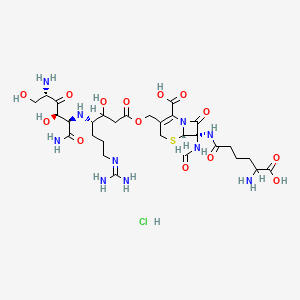

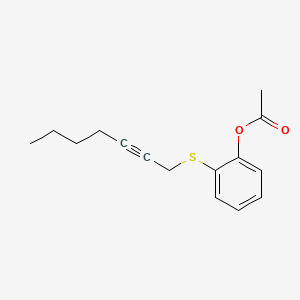

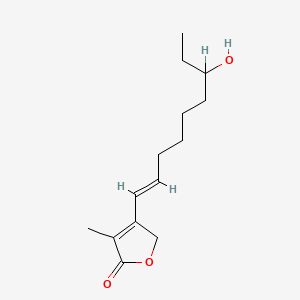

Ropinirole Hydrochloride is the hydrochloride salt of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one monohydrochloride . It has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes, binding with higher affinity to D3 than to D2 or D4 receptor subtypes .Physical And Chemical Properties Analysis

Ropinirole Hydrochloride is a white to yellow solid with a melting range of 243° to 250°C and a solubility of 133 mg/mL in water .Scientific Research Applications

Pharmaceutical Standard Calibration

Ropinirole hydrochloride is used as a pharmaceutical secondary standard for calibration in analytical applications, including pharma release testing, method development, and quality control testing .

Gastro Retentive Drug Delivery

Research has been conducted on developing gastro retentive floating drug delivery systems for Ropinirole to improve its bioavailability and therapeutic efficacy .

Self-Nanoemulsifying Drug Delivery System

A self-nanoemulsifying drug delivery system (SNEDDS) has been developed for Ropinirole to enhance oral bioavailability, which is typically limited due to significant first-pass metabolism .

Amyotrophic Lateral Sclerosis Treatment

Ropinirole hydrochloride has been investigated for its potential application in treating amyotrophic lateral sclerosis (ALS), with studies focusing on its safety and feasibility in ALS patients .

Analytical Method Development

An improved ultra-high-performance liquid chromatographic method has been developed for determining process-related impurities in Ropinirole hydrochloride drug substances .

Mechanism of Action

Ropinirole hydrochloride is a non-ergoline dopamine agonist primarily used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on the action of Ropinirole hydrochloride.

Target of Action

Ropinirole hydrochloride primarily targets the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 . The relevance of D3 receptor binding in Parkinson’s disease is unknown .

Mode of Action

Ropinirole hydrochloride works by acting in place of dopamine, a natural substance in the brain that is needed to control movement . It is believed to be due to stimulation of postsynaptic dopamine D2-type receptors within the caudate putamen in the brain .

Biochemical Pathways

It is known that the drug has a high relative in vitro specificity and full intrinsic activity at the d2 and d3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors .

Pharmacokinetics

Ropinirole is rapidly and almost completely absorbed when taken as oral tablets, and it is extensively distributed from the vascular compartment . The bioavailability is approximately 50% . It is mainly metabolized by CYP1A and is excreted to the kidney . The half-life of the blood concentration is about 5–7 hours .

Result of Action

The molecular and cellular effects of Ropinirole hydrochloride’s action are primarily observed in its ability to alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . It is also suggested that Ropinirole hydrochloride potentially inhibits the SREBP2-cholesterol synthesis pathway .

Action Environment

The action, efficacy, and stability of Ropinirole hydrochloride can be influenced by various environmental factors. For instance, the clearance of Ropinirole is slower for patients older than 65 years compared with those who are younger . Also, the CYP1A2 inhibitor ciprofloxacin produced increases in the plasma concentrations of Ropinirole when these two drugs were coadministered .

Safety and Hazards

Ropinirole Hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research is being conducted to develop a Ropinirole-loaded self-Nanoemulsifying Drug Delivery system . This could be a better option for reducing the extensive first-pass metabolism associated with Ropinirole . Another study presents the development of a reversed-phase ultra-high-performance liquid chromatographic method for determining process-related impurities in Ropinirole Hydrochloride drug substance .

properties

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHAEQXIBQUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91374-21-9 (Parent) | |

| Record name | Ropinirole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50238533 | |

| Record name | Ropinirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ropinirole hydrochloride | |

CAS RN |

91374-20-8 | |

| Record name | Ropinirole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropinirole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropinirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPINIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ZD41RZI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ropinirole Hydrochloride exert its therapeutic effect?

A1: Ropinirole Hydrochloride is a non-ergoline dopamine agonist that primarily targets dopamine D2 and D3 receptors [, , , ]. It demonstrates a higher affinity for D3 receptors compared to D2 or D4 receptors and has no affinity for D1 receptors []. By mimicking the action of dopamine in the brain, Ropinirole Hydrochloride helps alleviate symptoms associated with dopamine deficiency, such as those observed in Parkinson's disease.

Q2: What is the chemical structure of Ropinirole Hydrochloride?

A2: Ropinirole Hydrochloride is an indole derivative with a di-alkylated tertiary amine in its side chain []. Its chemical name is 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride [, ].

Q3: What are the molecular formula and weight of Ropinirole Hydrochloride?

A3: The molecular formula of Ropinirole Hydrochloride is C16H24N2O•HCl, and its molecular weight is 296.84 g/mol [].

Q4: Is there any spectroscopic data available for Ropinirole Hydrochloride?

A4: Yes, spectroscopic techniques like UV-Vis spectrophotometry, FTIR, and NMR have been extensively used to characterize and quantify Ropinirole Hydrochloride [, , , , , , ]. UV spectrophotometry commonly employs a wavelength of 250 nm for detection [, ].

Q5: What is the stability profile of Ropinirole Hydrochloride in different formulations?

A5: Ropinirole Hydrochloride has been incorporated into various formulations, including tablets, microspheres, and transdermal patches [, , , , ]. Studies have assessed its stability under different storage conditions, including accelerated stability testing as per ICH guidelines [].

Q6: What is the bioavailability of Ropinirole Hydrochloride?

A6: Ropinirole Hydrochloride exhibits rapid absorption after oral administration, but its bioavailability is approximately 50%, ranging from 36% to 57% []. This is primarily attributed to significant first-pass metabolism [, ].

Q7: What is the impact of food on Ropinirole Hydrochloride pharmacokinetics?

A7: Studies have investigated the influence of food on the pharmacokinetic profile of Ropinirole Hydrochloride prolonged-release tablets [].

Q8: What are the challenges associated with the delivery of Ropinirole Hydrochloride to the brain?

A8: Ropinirole Hydrochloride's high aqueous solubility poses challenges for efficient brain delivery []. Strategies like intranasal delivery using microemulsions have been explored to enhance brain targeting and improve therapeutic outcomes [].

Q9: What analytical methods are employed for the quantification of Ropinirole Hydrochloride?

A9: Various analytical techniques, including UV spectrophotometry, RP-HPLC, and TLC-densitometry, have been developed and validated for the quantification of Ropinirole Hydrochloride in bulk drug, pharmaceutical formulations, and biological fluids [, , , , ].

Q10: How is the quality of Ropinirole Hydrochloride assured during manufacturing?

A10: Stringent quality control measures are implemented throughout the development and manufacturing of Ropinirole Hydrochloride to ensure consistency, safety, and efficacy, adhering to established regulatory standards [].

Q11: Are there any alternative drugs to Ropinirole Hydrochloride for Parkinson’s disease?

A11: Yes, other medications, including other dopamine agonists like Pramipexole Dihydrochloride, are also used in the management of Parkinson's disease [, ]. Each drug has its own unique pharmacological profile and potential benefits and risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.